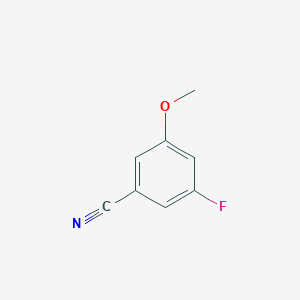

3-Fluoro-5-methoxybenzonitrile

Descripción

Significance of Fluorinated Aromatic Nitriles in Modern Chemistry

Fluorinated aromatic nitriles represent a class of organic compounds that have garnered considerable attention in contemporary chemistry, largely due to the synergistic effects of the fluorine and nitrile functional groups. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org In medicinal chemistry, for instance, fluorine substitution is a widely used strategy to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. nih.govmdpi.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.govresearchgate.net The high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability. nih.gov

The nitrile group (–C≡N) is also a critical pharmacophore. It is a versatile functional group that can participate in various chemical transformations. nih.gov In drug design, the nitrile group can act as a bioisostere for a carbonyl group or a hydroxyl group, and it can serve as a hydrogen bond acceptor, interacting with biological targets. nih.gov Aromatic nitriles are common structural motifs in many approved drugs, where they contribute to the electronic polarization of the aromatic system, potentially enhancing interactions with biological receptors and reducing susceptibility to oxidative metabolism. nih.gov The combination of these two groups on an aromatic ring, as seen in 3-Fluoro-5-methoxybenzonitrile, creates a versatile scaffold for the synthesis of novel compounds in drug discovery and agrochemicals. nih.gov

Historical Context of this compound Research

While the precise first synthesis of this compound is not prominently documented in readily available literature, its appearance in patent literature provides a historical context for its use in research. One of the notable early instances of its application is found in a 2003 patent concerning heteropolycyclic compounds for use as metabotropic glutamate (B1630785) receptor (mGluR) antagonists. google.com In this research, this compound was used as a starting material to synthesize 3-fluoro-5-methoxyphenylamidoxime, an intermediate for more complex target molecules aimed at treating neurological disorders. google.com This indicates that by the early 2000s, the compound was recognized as a useful building block for creating libraries of compounds for screening in drug discovery programs. Its inclusion in the catalogs of chemical suppliers further points to its established role as a readily accessible reagent for synthetic chemistry. avantorsciences.comsynquestlabs.combldpharm.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound continues to be centered on its utility as a key intermediate in organic synthesis. Modern research leverages its specific substitution pattern to construct complex molecular architectures.

Recent patent literature highlights its role in the synthesis of advanced pharmaceutical intermediates. For example, a 2022 patent application details a process for preparing intermediates that are crucial for the synthesis of 3-fluoro-5-(((1S,2aR)-1,3,3,4,4-pentafluoro-2a-hydroxy-2,2a,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)oxy)benzonitrile. google.com This complex molecule is built upon the foundational structure of a related compound, 3-fluoro-5-hydroxybenzonitrile (B1321932), which can be derived from this compound. google.com

Another emerging trend is its use in the development of functional molecules for applications beyond traditional pharmaceuticals. Research into bioorthogonal chemistry, for example, has utilized related fluorinated benzonitriles. For instance, studies have shown that substituted benzonitriles can be converted into tetrazine derivatives. acs.orgnih.gov These tetrazines are employed in bioorthogonal reactions for applications such as in-vivo imaging. google.com A 2022 study on the reactivity of substituted aryltetrazines used 3-fluoro-5-methylbenzonitrile, a structurally similar compound, as a precursor, highlighting a potential research avenue for this compound in the creation of probes for chemical biology. acs.orgnih.gov

The compound's utility is rooted in the reactivity of its functional groups. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methoxy (B1213986) group can be cleaved to reveal a phenol (B47542), providing multiple handles for further synthetic elaboration. The fluorine atom remains a largely inert but influential substituent that modulates the properties of the final product. These characteristics ensure that this compound will likely remain a relevant building block in the ongoing search for novel and functional chemical entities.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO | chemsrc.comavantorsciences.comsynquestlabs.com |

| Molecular Weight | 151.14 g/mol | avantorsciences.com |

| Melting Point | 98-100 °C | chemsrc.comavantorsciences.com |

| Boiling Point | 203.5 ± 25.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 76.9 ± 23.2 °C | chemsrc.com |

| CAS Number | 439280-18-9 | chemsrc.comavantorsciences.comsynquestlabs.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZXPLKMHPCXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442650 | |

| Record name | 3-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439280-18-9 | |

| Record name | 3-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439280-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Methoxybenzonitrile and Its Derivatives

Established Synthetic Routes to 3-Fluoro-5-methoxybenzonitrile

Traditional synthetic strategies provide a foundational framework for the preparation of this compound. These methods often involve multi-step sequences that manipulate functional groups on a pre-existing benzene (B151609) ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, achieving the specific 1,3,5-substitution pattern of this compound through sequential EAS reactions on a simple benzene precursor is challenging due to the directing effects of the substituents. The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-director, while the fluoro (-F) and cyano (-CN) groups are deactivating, with fluorine being an ortho, para-director and the cyano group being a meta-director.

A plausible EAS-based strategy would not start from benzene but rather from a meta-substituted precursor like 3,5-dibromoanisole (B46405) or 3,5-difluoroanisole. A hypothetical sequence could involve:

Nitration: Introduction of a nitro group, which is a strong deactivating and meta-directing group.

Reduction: Conversion of the nitro group to an amine (-NH₂).

Functional Group Interconversion: Transformation of the amine via diazotization into other functional groups, or modification of the initial bromo or fluoro substituents.

Due to the conflicting directing effects and the deactivating nature of the fluoro and cyano groups, direct EAS is generally not the preferred method for this specific substitution pattern. The synthesis often relies on methods where the positions of the substituents are established through other means before the final functional groups are introduced.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for synthesizing highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups and a good leaving group (such as a halogen). masterorganicchemistry.com For the synthesis of this compound, an SNAr approach is highly viable.

A common strategy involves the displacement of a fluoride (B91410) ion from a difluoro-substituted precursor. The reaction is activated by the presence of a strong electron-withdrawing group, such as a nitrile (-CN) or a nitro (-NO₂) group.

A representative SNAr pathway could start from 3,5-difluorobenzonitrile. In this molecule, the two fluorine atoms are activated towards nucleophilic attack by the meta-positioned cyano group. The reaction with sodium methoxide (B1231860) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), would lead to the displacement of one of the fluorine atoms to yield this compound.

| Reactant | Nucleophile | Product | Conditions |

| 3,5-Difluorobenzonitrile | Sodium Methoxide (NaOCH₃) | This compound | Polar aprotic solvent (e.g., DMF, THF) |

| 1,3-Difluoro-5-nitrobenzene | Sodium Methoxide (NaOCH₃) | 1-Fluoro-3-methoxy-5-nitrobenzene | Polar aprotic solvent (e.g., DMF, THF) |

This is an interactive data table based on the text.

In the case of starting with 1,3-difluoro-5-nitrobenzene, the SNAr reaction with sodium methoxide yields 1-Fluoro-3-methoxy-5-nitrobenzene. beilstein-journals.orgbeilstein-journals.org This intermediate would then require subsequent steps to convert the nitro group into a cyano group, for instance, via reduction to an aniline, followed by a Sandmeyer reaction. The fluorine atom is an effective leaving group in SNAr reactions, a fact that is crucial for the success of this synthetic route. masterorganicchemistry.com

Cyano-Group Introduction Methodologies

The introduction of the cyano group is a key step in many synthetic pathways leading to this compound. Two classical methods are particularly relevant: the Rosenmund-von Braun reaction and the Sandmeyer reaction.

Rosenmund-von Braun Reaction: This reaction involves the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN). drugfuture.comorganic-chemistry.orgwikipedia.orgsynarchive.com The synthesis of this compound would typically start from 3-bromo-5-fluoroanisole (B1278276) or 3-iodo-5-fluoroanisole. The reaction requires high temperatures (often 150-250°C) and is usually carried out in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP). organic-chemistry.org Despite the harsh conditions, this method is effective for introducing the nitrile functionality.

| Starting Material | Reagent | Solvent | Product |

| 3-Bromo-5-fluoroanisole | Copper(I) Cyanide (CuCN) | DMF, NMP, Pyridine | This compound |

This is an interactive data table based on the text.

Sandmeyer Reaction: The Sandmeyer reaction provides an alternative route starting from an aromatic amine. wikipedia.orgnih.govmasterorganicchemistry.com The precursor, 3-fluoro-5-methoxyaniline, is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is then reacted with a solution of copper(I) cyanide to yield the target benzonitrile (B105546). wikipedia.orgmasterorganicchemistry.com This method is advantageous as it often proceeds under milder conditions than the Rosenmund-von Braun reaction and is tolerant of various functional groups.

| Starting Material | Step 1 Reagents | Step 2 Reagents | Product |

| 3-Fluoro-5-methoxyaniline | NaNO₂, HCl (aq) | Copper(I) Cyanide (CuCN) | This compound |

This is an interactive data table based on the text.

Hydrolysis of Substituted Benzonitrile Precursors

The hydrolysis of the nitrile group is a characteristic reaction of benzonitriles, typically leading to the formation of a benzamide (B126) or a benzoic acid. While this reaction is generally avoided during the synthesis of the nitrile itself, understanding the conditions under which it occurs is crucial for controlling reaction outcomes. The synthesis of the nitrile can also be achieved via the reverse reaction, the dehydration of the corresponding amide, 3-fluoro-5-methoxybenzamide.

Novel and Green Chemistry Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Green chemistry principles are increasingly being applied to the synthesis of benzonitriles, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgrsc.orgresearchgate.net

One green approach involves the synthesis of benzonitriles from benzaldehydes and hydroxylamine (B1172632) using recyclable ionic liquids. rsc.orgrsc.orgresearchgate.net This method avoids the use of metal catalysts and corrosive acids. Another technique is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for reactions such as the SNAr or palladium-catalyzed cyanations. semanticscholar.orgvu.nlnih.gov These methods aim to create more sustainable pathways for producing valuable chemical intermediates like this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods represent a significant advancement over stoichiometric reactions, offering higher efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Cyanation: A significant improvement on the classical Rosenmund-von Braun reaction is the palladium-catalyzed cyanation of aryl halides and triflates. nih.govacs.org This method can be used to convert 3-bromo-5-fluoroanisole to this compound under much milder conditions and with lower catalyst loadings. Various palladium catalysts and ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), are effective for this transformation. tandfonline.com

A key innovation in this area is the use of less toxic cyanide sources. Instead of highly toxic alkali metal cyanides or zinc cyanide, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, can be employed as the cyanide source in palladium-catalyzed reactions. tandfonline.comresearchgate.net This significantly improves the safety and environmental profile of the synthesis.

| Substrate | Catalyst System | Cyanide Source | Advantages |

| Aryl Halide (e.g., 3-Bromo-5-fluoroanisole) | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | Milder conditions, non-toxic cyanide source, high yield |

| Aryl Halide or Triflate | Palladacycle Precatalyst | Zn(CN)₂ | Low catalyst loading, mild temperature, aqueous media compatible |

This is an interactive data table based on the text.

Other transition metals, such as nickel, have also been developed for catalytic cyanation reactions, offering a lower-cost alternative to palladium. researchgate.net Furthermore, catalytic methods for fluorination, using electrophilic fluorinating agents like Selectfluor in the presence of a catalyst, provide modern routes to fluorinated aromatic precursors. beilstein-journals.orgmdpi.com These catalytic approaches are at the forefront of efficient and sustainable synthesis of complex molecules like this compound.

Ionic Liquid Applications in Benzonitrile Synthesis

Ionic liquids (ILs) have emerged as versatile tools in modern organic synthesis, offering unique properties as solvents and catalysts that can enhance reaction rates, improve yields, and facilitate greener chemical processes. ipme.runih.gov In the context of benzonitrile synthesis, ILs play a dual role, acting as both the reaction medium and promoter, often leading to simplified workup procedures and the potential for catalyst recycling. nih.gov Their application is particularly notable in transition-metal-catalyzed cyanation reactions of aryl halides, which are common precursors for substituted benzonitriles. researchgate.net

One significant application involves palladium-catalyzed cyanation, where ILs can stabilize the palladium catalyst, prevent the agglomeration of metal nanoparticles, and thereby improve catalytic efficiency and recyclability. rsc.org For instance, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) in conjunction with a palladium catalyst functionalized on mesoporous silica (B1680970) has been shown to effectively catalyze the cyanation of various aryl bromides. rsc.org The ionic liquid present in the pores of the silica support is believed to facilitate the phase transfer of the cyanide source, such as K4[Fe(CN)6], leading to good to excellent yields of the corresponding aryl cyanides. rsc.org This methodology is applicable to aryl bromides with a range of electron-donating and electron-withdrawing substituents. rsc.org

Beyond their role in catalysis, certain ionic liquids can be used to promote reactions under transition-metal-free conditions. For example, N-methylimidazolium p-toluenesulfonate has been employed as a medium for the electrochemical denitrative cyanation of nitroarenes, providing a practical alternative for synthesizing benzonitriles. organic-chemistry.org The ionic liquid [bmim][Br] has also been shown to confer high nucleophilicity on the bromide ion, demonstrating the ability of ILs to modulate reagent reactivity. organic-chemistry.org

Table 1: Examples of Ionic Liquids in Benzonitrile Synthesis This table is generated based on the research findings.

| Ionic Liquid (IL) | Synthetic Application | Role of IL | Precursor Type | Cyanide Source | Reference |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | Palladium-catalyzed cyanation | Catalyst stabilizer, phase-transfer facilitator | Aryl bromides | K4[Fe(CN)6] | rsc.org |

| N-Methylimidazolium p-toluenesulfonate | Electrochemical denitrative cyanation | Reaction medium | Nitroarenes | Not specified | organic-chemistry.org |

| 1-Butyl-3-methylimidazolium bromide ([bmim][Br]) | Nucleophilic displacement | Enhances nucleophilicity of anion | Aryl alkyl ethers | Not applicable | organic-chemistry.org |

Microwave-Assisted Synthesis of Benzonitrile Derivatives

Microwave-assisted organic synthesis has become a powerful technique for accelerating chemical reactions, often leading to higher yields, improved product purity, and significantly reduced reaction times compared to conventional heating methods. semanticscholar.orgnih.gov This technology is particularly effective for the synthesis of benzonitrile derivatives, especially through the cyanation of aryl halides. researchgate.netresearchgate.net The use of microwave irradiation can dramatically shorten the time required for reactions that are often sluggish under traditional thermal conditions. tandfonline.com

A prominent example is the microwave-assisted Rosenmund–von Braun reaction, where aryl bromides are converted to aryl nitriles using copper(I) cyanide (CuCN). tandfonline.comtandfonline.com When conducted with conventional heating, these reactions can require 10 to 18 hours to reach completion. tandfonline.com However, under microwave irradiation in a solvent like N-methyl-2-pyrrolidone (NMP), the reaction times can be reduced to as little as 20–30 minutes, while still achieving comparable or better yields. tandfonline.com This rapid and efficient method is applicable to a wide variety of substituted aryl bromides. tandfonline.com The process involves subjecting a mixture of the aryl bromide and CuCN in NMP to microwave irradiation under ambient pressure, followed by a simple workup procedure. tandfonline.com

The benefits of microwave assistance extend to other cyanation protocols as well. Palladium-catalyzed cyanations using zinc cyanide (Zn(CN)2) have also been shown to be accelerated by microwave heating. tandfonline.com Furthermore, microwave irradiation has been successfully employed in the postsynthetic modification of metal-organic frameworks (MOFs), demonstrating its utility in solid-phase synthesis to introduce cyano-functional groups onto pre-assembled structures. acs.org This approach proved to be more efficient and higher-yielding than standard solvothermal methods. acs.orglew.ro

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyanation of Aryl Bromides This table is based on data presented in research on microwave-assisted cyanation. tandfonline.com

| Entry | Aryl Bromide Substrate | Conventional Heating Time (hr) | Microwave Irradiation Time (min) | Yield (%) |

| 1 | Bromobenzene | 15 | 20 | 85 |

| 2 | 4-Bromotoluene | 12 | 25 | 88 |

| 3 | 4-Bromoanisole | 10 | 20 | 90 |

| 4 | 4-Bromochlorobenzene | 18 | 30 | 82 |

| 5 | 1-Bromonaphthalene | 15 | 25 | 87 |

Derivatization Strategies of this compound

The chemical structure of this compound offers multiple reactive sites for further modification: the nitrile group, the fluoro substituent, the methoxy group, and the aromatic ring itself. This allows for a wide range of derivatization strategies to synthesize novel compounds.

Reactions at the Nitrile Functionality

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, primarily through hydrolysis, reduction, or addition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For instance, base-catalyzed hydrolysis, typically using aqueous sodium hydroxide, converts the benzonitrile into the corresponding benzoate (B1203000) salt, which upon acidification yields benzoic acid. youtube.com This transforms the cyano group of this compound into a carboxylic acid, yielding 3-fluoro-5-methoxybenzoic acid.

Reduction: The nitrile functionality is readily reduced to a primary amine. A common method for this transformation is catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This reaction converts this compound to (3-fluoro-5-methoxyphenyl)methanamine. The reaction proceeds via an imine intermediate, which is further reduced to the amine. researchgate.net

Addition and Cycloaddition Reactions: The carbon-nitrogen triple bond can undergo addition reactions with various reagents. Organometallic reagents like Grignards can add to the nitrile to form ketones after hydrolysis. Additionally, the nitrile group can participate in cycloaddition reactions and C-H activation/annulation sequences catalyzed by transition metals such as rhodium. researchgate.net

Table 3: Key Transformations of the Nitrile Group This table summarizes common derivatization reactions for the benzonitrile moiety.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H3O+ or NaOH(aq), then H3O+ | Carboxylic Acid |

| Reduction | H2, Pd/C or LiAlH4 | Primary Amine (Benzylamine) |

| Grignard Reaction | 1. RMgBr, 2. H3O+ | Ketone |

Reactions Involving the Fluoro Moiety

The SNAr reaction is further facilitated by the presence of electron-withdrawing groups, such as the nitrile group, at positions ortho or para to the leaving group. libretexts.org In this compound, the nitrile group is meta to the fluorine, which provides less activation compared to an ortho or para relationship. However, the cumulative electron-withdrawing character of the substituents can still render the ring sufficiently electron-poor to react with strong nucleophiles.

A study on the closely related 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated that the fluorine atom could be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov It is expected that this compound would undergo similar reactions, allowing for the introduction of a range of functional groups in place of the fluorine.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the fluorine to form aryl ethers.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) can be used to synthesize aryl sulfides.

Nitrogen Nucleophiles: Amines can react to form substituted anilines.

Advanced methods, such as organic photoredox catalysis, can also enable the nucleophilic substitution of fluoride on electron-neutral or even electron-rich fluoroarenes under mild conditions. nih.gov

Reactions at the Methoxy Group

The methoxy group is an ether linkage that can be cleaved to reveal a phenol (B47542) (a hydroxyl group). This deprotection or demethylation is a common transformation in organic synthesis. The cleavage of aryl methyl ethers typically requires harsh conditions due to the stability of the C(sp²)-O bond.

Common reagents used for this purpose include:

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether at high temperatures.

Lewis Acids: Boron trihalides, particularly boron tribromide (BBr3), are highly effective reagents for cleaving aryl ethers under milder conditions than strong acids.

Thiolate Reagents: Nucleophilic reagents such as 2-(diethylamino)ethanethiol (B140849) in a suitable solvent can be used for demethylation, offering the advantage of an acid-free workup. organic-chemistry.org

Recent advancements have introduced milder and more selective methods. For example, organophotoredox catalysis has been developed for the chemoselective deprotection of phenolic ethers, demonstrating high functional group tolerance. chemrxiv.org The successful cleavage of the methoxy group in this compound would yield 3-fluoro-5-hydroxybenzonitrile (B1321932), a valuable intermediate for further synthesis. google.com

Table 4: Selected Reagents for Aryl Ether Cleavage This table provides examples of reagents used for the demethylation of aryl methyl ethers.

| Reagent Class | Example Reagent | Typical Conditions |

| Lewis Acid | Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature to RT |

| Strong Acid | Hydrobromic Acid (HBr) | High temperature, often in acetic acid |

| Thiolate | 2-(Diethylamino)ethanethiol | High temperature, polar aprotic solvent (e.g., DMF) |

| Photocatalysis | Organic Photoredox Catalyst | Visible light, room temperature |

Electrophilic and Nucleophilic Modifications of the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the three existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the incoming electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the substituents are as follows:

-OCH3 (Methoxy): A strong activating group and an ortho, para-director due to its powerful +R (resonance) effect.

-F (Fluoro): A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R effect. researchgate.net

-CN (Cyano): A strong deactivating group and a meta-director due to its -I and -R effects. libretexts.org

Nucleophilic Aromatic Substitution (NAS): While SNAr typically involves the displacement of a leaving group like fluorine, other nucleophilic substitutions on the ring are possible, especially on highly electron-deficient rings. Vicarious Nucleophilic Substitution (VNS) allows for the formal substitution of a hydrogen atom. For a compound like this compound, the strong electron-withdrawing nature of the cyano group makes the ring susceptible to attack by strong nucleophiles. Nucleophilic attack would be favored at the positions ortho and para to the cyano group (C2, C4, C6). A study on a similar molecule, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showed that VNS reactions with carbon, oxygen, and nitrogen nucleophiles occurred at the C4 position. nih.gov This suggests that nucleophilic modification of the aromatic ring of this compound is a viable derivatization strategy.

Reaction Mechanisms and Mechanistic Studies of 3 Fluoro 5 Methoxybenzonitrile

Investigation of Reaction Pathways for 3-Fluoro-5-methoxybenzonitrile Transformations

While specific, detailed experimental studies on the reaction pathways of this compound are not extensively documented in publicly available literature, its structure allows for predictions of its reactivity in several key organic reactions. The presence of a fluorine atom, a methoxy (B1213986) group, and a nitrile group on the benzene (B151609) ring dictates the likely reaction pathways, which primarily include nucleophilic aromatic substitution, electrophilic aromatic substitution, and reactions involving the nitrile group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a halogen, can act as a leaving group in nucleophilic aromatic substitution reactions. The rate and feasibility of such reactions are highly dependent on the electronic nature of the aromatic ring. In this compound, the nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions. The methoxy group (-OCH3) is an electron-donating group. Since the fluorine atom is meta to the strongly deactivating nitrile group, its direct displacement via an SNAr mechanism is expected to be less facile compared to a scenario where the leaving group is ortho or para to the activating group. However, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine atom may occur.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a fundamental reaction for benzene and its derivatives. The directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy group is a strong activating group and is ortho-, para-directing. The nitrile group is a strong deactivating group and is meta-directing. The fluorine atom is a deactivating group but is ortho-, para-directing. Considering the combined effects of these substituents on this compound, the potential sites for electrophilic attack can be predicted. The positions ortho and para to the activating methoxy group (C4 and C6) are the most likely sites for substitution. Computational methods are often employed to predict the regioselectivity of such reactions with greater accuracy.

Reactions of the Nitrile Group: The cyano group of this compound can undergo a variety of transformations. These include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-fluoro-5-methoxybenzoic acid) or a primary amide (3-fluoro-5-methoxybenzamide) intermediate.

Reduction: The nitrile group can be reduced to a primary amine (3-fluoro-5-methoxybenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Organometallic Reactions: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form ketones after hydrolysis.

A patent for the preparation of a complex pharmaceutical intermediate describes the use of 3-fluoro-5-hydroxybenzonitrile (B1321932) in a reaction with a suitable compound in the presence of a base. google.com This indicates the utility of the substituted benzonitrile (B105546) core in forming ether linkages, a reaction that proceeds via nucleophilic substitution at the phenolic oxygen. While this involves a hydroxyl group instead of a methoxy group, it underscores the reactivity of this class of compounds in complex syntheses.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules.

While specific DFT studies on this compound are scarce, research on closely related fluorinated benzonitriles provides significant insights into its probable behavior. For instance, a study on the C-C bond activation of various fluorinated benzonitriles using a zerovalent nickel complex provides a detailed computational analysis of the reaction pathway. acs.org This study investigated 3-fluorobenzonitrile (B1294923) and 3,5-difluorobenzonitrile, which serve as excellent models for understanding the electronic effects of the fluorine substituent.

The study revealed that the reaction of fluorinated benzonitriles with the nickel(0) fragment initially forms an η²-nitrile complex. acs.org DFT calculations were used to explore the potential energy surface for the subsequent C-CN bond activation. The calculations helped in locating the transition state structures and determining the activation energies for the oxidative addition of the C-CN bond to the nickel center.

For 3-fluorobenzonitrile, two possible η²-nitrile complexes were identified with no significant energy difference between them. The subsequent oxidative addition to form the C-CN activation product was computationally modeled, providing the Gibbs free energy profile for the reaction. These findings suggest that similar transformations of this compound would also proceed through an initial coordination of the nitrile group to a metal center, followed by oxidative addition. The electronic influence of the methoxy group would likely modulate the energetics of this process.

| Compound | η²-nitrile Complex (Intermediate) | Transition State | Product |

|---|---|---|---|

| 3-Fluorobenzonitrile | -15.8 | 14.1 | -5.4 |

| 3,5-Difluorobenzonitrile | -14.7 | 16.5 | -4.9 |

Furthermore, computational methods like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions. nih.govku.dk These methods calculate the proton affinity of different carbon atoms on the aromatic ring to identify the most nucleophilic center, which is the most likely site of electrophilic attack. Applying such a method to this compound would provide a quantitative prediction of the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

MD simulations could be used to:

Study Solvation Effects: The polarity of the solvent can significantly influence reaction rates and mechanisms. MD simulations can model the interactions between this compound and solvent molecules, providing insights into how the solvent shell stabilizes reactants, transition states, and products.

Explore Conformational Dynamics: The methoxy group in this compound has rotational freedom. MD simulations can explore the preferred conformations of the molecule in different environments and how these conformations might influence its reactivity.

Simulate Reaction Trajectories: For computationally accessible reactions, MD simulations can be used to trace the path of the reactants as they transform into products, providing a dynamic picture of the reaction mechanism.

Stereochemical Aspects of this compound Reactions

This compound is a prochiral molecule, meaning it is achiral but can be converted into a chiral molecule in a single chemical step. This property makes it a potentially valuable starting material for the synthesis of chiral compounds.

Reactions that introduce a new stereocenter can proceed with stereoselectivity, leading to a preferential formation of one stereoisomer over another. For example:

Asymmetric Reduction of a Ketone Derived from the Nitrile: If the nitrile group is converted to a ketone via a Grignard reaction, the subsequent reduction of the prochiral ketone to a secondary alcohol can be achieved with high enantioselectivity using a chiral reducing agent or a catalyst.

Directed Ortho-Metalation and Subsequent Reaction with a Chiral Electrophile: The substituents on the ring could potentially direct metalation to one of the ortho positions. Subsequent reaction with a chiral electrophile could lead to the formation of a chiral product.

The stereochemical outcome of reactions involving this compound would depend heavily on the reaction conditions, the nature of the reagents, and the presence of any chiral catalysts or auxiliaries. The development of stereoselective transformations of this molecule would expand its utility in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.

Advanced Applications of 3 Fluoro 5 Methoxybenzonitrile in Pharmaceutical and Agrochemical Sciences

3-Fluoro-5-methoxybenzonitrile as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it an important building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, while the aromatic ring can undergo various substitution reactions. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group influences the regioselectivity of these reactions, enabling the targeted synthesis of specific isomers.

This compound serves as a key precursor in the synthesis of molecules with significant biological applications. A notable example is its use in the preparation of substituted tetrazines, which are crucial reagents in bioorthogonal chemistry. uniroma1.it Bioorthogonal reactions occur within living systems without interfering with native biochemical processes and have become invaluable tools for in vivo imaging, drug delivery, and diagnostics.

Specifically, this compound is a starting material for the synthesis of 3-(3-Fluoro-5-methoxyphenyl)-1,2,4,5-tetrazine. uniroma1.it Tetrazines are known to participate in rapid and selective inverse electron-demand Diels-Alder reactions with strained dienophiles, a cornerstone of bioorthogonal "click chemistry." The resulting ligation products have applications in pretargeted positron emission tomography (PET) imaging, a sensitive in vivo imaging technique. uniroma1.it The synthesis of this functionalized tetrazine highlights the role of this compound as a gateway to advanced biomedical tools.

Tetrazine derivatives, in general, have been investigated for a range of pharmaceutical applications due to their potential biological activities, including anti-inflammatory, analgesic, antimalarial, antibacterial, antifungal, antiviral, and antitumor effects. researchgate.net

The chemical functionalities of this compound make it an ideal starting point for the construction of complex heterocyclic structures, which are prevalent in many approved drugs and agrochemicals. Heterocyclic compounds are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur) in the ring, and they are known to interact with a wide variety of biological targets.

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)-1,2,4,5-tetrazine from this compound is a prime example of its utility in forming complex heterocyclic systems. uniroma1.it The classical Pinner synthesis for tetrazines involves the condensation of nitriles with hydrazine, followed by oxidation, demonstrating a direct pathway from the benzonitrile (B105546) scaffold to the tetrazine ring. nih.gov The development of efficient synthetic routes to functionalized tetrazines is an active area of research, as these compounds are in high demand for applications in chemical biology. nih.gov

Furthermore, the general class of imidazole (B134444) derivatives, which can be synthesized from precursors derived from benzonitriles, represents another important family of heterocycles with broad medicinal applications. chemijournal.com

Pharmaceutical Research and Development

The this compound scaffold has been incorporated into the design of novel drug candidates targeting various diseases. The specific arrangement of its substituents allows for fine-tuning of the physicochemical properties and biological activity of the resulting molecules.

A significant application of this compound in drug discovery is in the development of enzyme inhibitors. For instance, it has been used as a key intermediate in the synthesis of condensed imidazolo derivatives designed as inhibitors of aldosterone (B195564) synthase and aromatase. researchgate.net Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension and heart failure. nih.gov Aromatase is an enzyme involved in estrogen biosynthesis and is a target for the treatment of hormone-dependent breast cancer.

The synthesis of these potential drug candidates involves multi-step reaction sequences where the this compound core is elaborated with other cyclic and acyclic fragments to generate the final complex molecule. The patent literature describes the synthesis of compounds such as 3-fluoro-4-[1-hydroxy-3-(1-trityl-1H-imidazol-4-yl)-propyl]-5-methoxybenzonitrile from this compound, showcasing its role in creating novel chemical entities with therapeutic potential. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, as they provide insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its potency and selectivity, medicinal chemists can design more effective and safer drugs.

In the context of aldosterone synthase inhibitors derived from the this compound scaffold, SAR studies would involve synthesizing a series of analogs with variations in the substituents on the aromatic ring and the appended heterocyclic moieties. For example, the nature and position of the fluorine and methoxy groups on the benzonitrile ring can significantly affect the binding affinity of the molecule to the target enzyme.

While a detailed SAR table for a series of this compound derivatives is not publicly available in the reviewed literature, the general principles of SAR for enzyme inhibitors are well-established. Key aspects that would be investigated include:

Steric Effects: The size and shape of the substituents can determine how well the molecule fits into the binding pocket of the target enzyme.

A hypothetical SAR study might explore the replacement of the fluoro group with other halogens or the substitution of the methoxy group with other alkoxy groups to optimize the inhibitory activity.

| Compound | R1 | R2 | Aldosterone Synthase Inhibition (IC50, nM) |

| Hypothetical Analog 1 | F | OCH3 | Data not available |

| Hypothetical Analog 2 | Cl | OCH3 | Data not available |

| Hypothetical Analog 3 | F | OCH2CH3 | Data not available |

| Hypothetical Analog 4 | H | OCH3 | Data not available |

This table is for illustrative purposes to demonstrate the principles of an SAR study.

The pharmacological profiling of drug candidates is a critical step in their development. This involves assessing their activity and selectivity against their intended biological target using in vitro assays. For the condensed imidazolo derivatives synthesized from this compound, the primary in vitro assays would measure their inhibitory activity against aldosterone synthase and aromatase. researchgate.net

The in vitro measurement of aldosterone synthase activity is typically performed using human adrenocortical carcinoma NCI-H295R cells. researchgate.net These cells express the enzymes necessary for steroid biosynthesis, including aldosterone synthase. The assay involves incubating the cells with the test compounds at various concentrations and then measuring the production of aldosterone. The concentration of the compound that inhibits aldosterone production by 50% is known as the IC50 value, which is a measure of the compound's potency.

Below is a table summarizing the type of data that would be generated in such an assessment:

| Compound ID | Target Enzyme | Assay System | In Vitro Activity (IC50) |

| Derivative of this compound | Aldosterone Synthase | Human NCI-H295R cells | Data not available |

| Derivative of this compound | Aromatase | Recombinant human enzyme | Data not available |

This table represents the type of data that is generated from in vitro pharmacological profiling.

In addition to potency, selectivity is a crucial parameter. The inhibitors should ideally be highly selective for aldosterone synthase over other related cytochrome P450 enzymes to minimize off-target effects. nih.gov Therefore, in vitro profiling would also include testing the compounds against a panel of other steroidogenic enzymes.

Computational Drug Design and Virtual Screening (e.g., Docking Studies with SSAO)

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries to identify potential drug candidates. Docking studies, a key component of this approach, predict the binding affinity and orientation of a small molecule within the active site of a target protein.

One such target of therapeutic interest is Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). eur.nl This enzyme is implicated in inflammatory diseases and diabetes, making it a target for inhibitor design. eur.nlsemanticscholar.org Computational docking studies are employed to analyze the interactions between potential inhibitors and the enzyme's active site. semanticscholar.org While specific docking studies featuring this compound with SSAO are not extensively published in mainstream literature, the principles of such research can be outlined.

In a typical virtual screening workflow, the 3D structure of the SSAO active site is used as a receptor. A library of compounds, which could include derivatives of this compound, is then computationally "docked" into this site. The software calculates a scoring function to estimate the binding energy, with lower energies suggesting a more favorable interaction. The fluorine and methoxy groups of the benzonitrile scaffold would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the amino acid residues of the enzyme's active site. Such computational analyses help prioritize which novel benzonitrile derivatives should be synthesized and tested in laboratory assays for their actual inhibitory activity against SSAO.

Table 1: Computational Tools in Drug Design for Amine Oxidase Inhibitors

| Tool/Method | Application | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of ligands to a protein's active site. | Could be used to virtually screen derivatives for potential SSAO inhibitory activity. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | A library containing this scaffold could be screened to identify potential hits. |

| QSAR | Relates chemical structure to biological activity to predict the activity of new compounds. frontiersin.org | Could be applied to a series of benzonitrile derivatives to optimize their inhibitory potential. nih.gov |

Agrochemical Research and Development

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance efficacy, metabolic stability, and bioavailability. nbinno.comccspublishing.org.cnbiesterfeld.no Benzonitrile-based compounds have also found application as herbicides. researchgate.net

Synthesis of Agrochemicals Utilizing this compound

This compound serves as a valuable building block in the synthesis of more complex agrochemical candidates. chemimpex.comchemimpex.comchemimpex.com Its functional groups—nitrile, fluoro, and methoxy—offer multiple reaction sites for chemists to elaborate the core structure. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

A key synthetic application involves using it as a precursor. For example, a closely related compound, 3-fluoro-5-hydroxybenzonitrile (B1321932), is a documented intermediate in the synthesis of complex molecules. google.com This hydroxyl intermediate can be readily prepared from this compound via demethylation. This two-step process highlights how this compound acts as a foundational material in synthetic pathways leading to active agrochemical ingredients.

Herbicides, Insecticides, and Fungicides Derived from this compound

While specific commercial agrochemicals directly derived from this compound are not widely documented, its structural motifs are present in known active compounds. For instance, the auxin herbicide florpyrauxifen-benzyl contains a 4-chloro-2-fluoro-3-methoxyphenyl group, demonstrating the utility of the fluoro-methoxy-phenyl scaffold in creating herbicidally active molecules. nih.gov

The general class of fluorinated benzonitriles is explored for herbicidal properties. google.com Research in this area involves synthesizing libraries of derivatives where the substitution pattern on the benzonitrile ring is systematically varied to establish structure-activity relationships (SAR). The goal is to optimize the compound's ability to inhibit key biological processes in weeds, pests, or fungi. This compound represents one of many starting points for such exploratory synthesis programs aimed at discovering new, effective crop protection agents.

Table 2: Role of Functional Groups in Agrochemical Design

| Functional Group | Synthetic Utility | Potential Contribution to Activity |

|---|---|---|

| Nitrile (-CN) | Can be converted to amides, amines, or carboxylic acids for building larger molecules. | Can act as a key interacting group with the target enzyme or protein. |

| Fluorine (-F) | Increases chemical and metabolic stability. | Enhances binding affinity and membrane permeability. |

| Methoxy (-OCH3) | Can be cleaved to a hydroxyl group for further reactions. | Influences solubility and electronic properties of the molecule. |

Contributions to Materials Science

The unique electronic properties conferred by the fluorine and nitrile groups make fluorinated benzonitriles attractive for applications in advanced materials.

Electronic Materials Applications

Fluorinated aromatic nitriles are investigated for their potential in electronic materials. Patents describe the use of fluorobenzene (B45895) nitrile compounds as precursors for thermosetting resins. google.com These materials can exhibit excellent heat resistance and mechanical performance, making them suitable for applications such as lightweight electromechanical components and electrical insulating materials. google.com The presence of the polar nitrile group and the electronegative fluorine atom can contribute to desirable properties like high dielectric strength and thermal stability in the resulting polymers.

Furthermore, fluorinated nitriles have been explored as components in electrolytes for high-energy-density batteries. acs.org Their properties can lead to electrolytes that are less flammable and have better compatibility with high-voltage electrodes. acs.org

Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The rigid, rod-like shape and high polarity of benzonitrile derivatives are characteristic features of molecules used in liquid crystal displays (LCDs). The nitrile group provides a strong dipole moment, which is essential for the alignment of the molecules in an electric field. The fluorine atom can be used to tune the dielectric anisotropy and viscosity of the liquid crystal mixture. While this compound is not a primary component in commercial LCDs, its fundamental structure is relevant to the design of new liquid crystalline materials.

In the field of OLEDs, fluorinated aromatic compounds are often used in charge-transporting layers or as host materials for emitters. The fluorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO), which can facilitate charge injection and transport. The electron-withdrawing nature of the nitrile group can also be beneficial for electron-transporting materials. Therefore, this compound and its derivatives represent a class of compounds with potential for investigation in the development of new materials for OLED applications.

Polymer Science and Functional Materials

While this compound is a notable intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct application in polymer science and the development of functional materials is not extensively documented in publicly available scientific literature. Research into the applications of specifically substituted benzonitrile derivatives in materials science is an emerging field. Generally, fluorinated compounds are of significant interest in polymer chemistry due to the unique properties that the fluorine atom imparts, such as high thermal stability, chemical resistance, and specific electronic characteristics. fluorine1.runih.gov

In a broader context, related fluorinated aromatic nitriles have been investigated for their potential inclusion in advanced polymers. For instance, compounds with similar structural motifs are sometimes used as building blocks or intermediates for creating high-performance polymers like poly(aryl ether nitrile)s. researchgate.net These polymers are known for their excellent thermal stability and mechanical properties. The nitrile group can undergo various chemical transformations, potentially allowing it to be integrated into a polymer backbone or to serve as a reactive site for further functionalization.

Although direct research on this compound's role in this area is not apparent, the unique substitution pattern of a fluorine atom and a methoxy group on the benzonitrile ring could theoretically offer specific advantages in the design of novel functional materials. The fluorine atom can enhance the polymer's stability and modify its electronic properties, while the methoxy group could influence its solubility and processing characteristics.

It is important to note that the absence of specific research findings for this compound in polymer science does not preclude its potential in this field. It may be a subject of ongoing or proprietary research that has not yet been published. The exploration of structurally similar molecules, such as 3-Fluoro-4-methoxybenzonitrile and 3-Fluoro-5-(trifluoromethyl)benzonitrile, as intermediates for specialty polymers and advanced materials suggests that there is a scientific basis for investigating the broader class of fluorinated benzonitriles in materials applications. innospk.comchemimpex.com

Further research would be necessary to elucidate any specific roles of this compound in polymerization reactions, as a monomer, or in the synthesis of functional materials. Such studies would need to detail its reactivity, the properties of any resulting polymers, and its performance in specific applications. Without such dedicated research, its function in this domain remains speculative.

Computational and Theoretical Studies of 3 Fluoro 5 Methoxybenzonitrile

Thermodynamic Properties and Stability AnalysisCalculations would also yield key thermodynamic parameters such as zero-point vibrational energy, enthalpy, entropy, and specific heat capacity at various temperatures. This information is vital for understanding the molecule's stability and behavior under different thermal conditions.

Until such dedicated studies are conducted and published, a detailed, data-driven article on the computational and theoretical aspects of 3-Fluoro-5-methoxybenzonitrile cannot be compiled.

Molecular Docking and Drug Target Interactions

Extensive searches of scientific literature and computational databases did not yield specific molecular docking studies conducted on this compound. Consequently, there is no published data detailing its binding affinity, interaction modes, or specific biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding of small molecule drug candidates to their protein targets. The absence of such studies for this compound means that its potential interactions with specific drug targets have not been computationally elucidated and reported in the available scientific literature.

Therefore, no data tables on binding energies, inhibition constants, or interacting amino acid residues can be provided. Further computational research would be necessary to explore the potential drug target interactions of this compound.

Advanced Analytical Techniques for 3 Fluoro 5 Methoxybenzonitrile Characterization in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Fluoro-5-methoxybenzonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 4, and 6. The methoxy (B1213986) group will appear as a sharp singlet. The splitting of the aromatic protons will be influenced by both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show eight unique signals: one for the methoxy carbon, one for the nitrile carbon, and six for the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the directly attached fluorine atom (¹JCF) and through multiple bonds (²JCF, ³JCF), which is a key diagnostic feature.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for fluorinated compounds. biophysics.orghuji.ac.il The spectrum for this compound will show a single resonance for the fluorine atom. This signal will be split into a triplet of triplets (tt) due to coupling with the two ortho protons (H-2, H-4) and the one para proton (H-6). thermofisher.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.8 | s | - | -OCH₃ |

| ~6.8 - 7.2 | m | JHF, JHH | Aromatic C-H | |

| ¹³C | ~56 | q | ¹JCH | -OCH₃ |

| ~105 - 115 | d | ²JCF | C4, C6 | |

| ~118 | s | - | -C≡N | |

| ~163 | d | ¹JCF (~250 Hz) | C3-F | |

| ¹⁹F | ~ -110 to -115 | tt | JFH | C3-F |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. nist.gov The C-O stretching of the methoxy group will result in strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while the aromatic C-H stretch is found just above 3000 cm⁻¹. vscht.cz The C-F stretching vibration typically gives a strong band in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric C≡N stretch is often strong in the Raman spectrum. The aromatic ring vibrations are also typically well-defined. A study on the related compound 2-Bromo-5-methoxybenzonitrile showed characteristic Raman bands for the C-Br stretch, C-O-C deformation, and various ring modes, which can be used as a reference for assigning the spectrum of the fluoro-analogue. jchps.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong | Medium |

| Symmetric C-O-C Stretch | 1020 - 1075 | Strong | Weak |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

For this compound (C₈H₆FNO), the exact mass of the molecular ion [M]⁺ is 151.0433 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy. In electron ionization (EI), the molecular ion peak is expected to be prominent. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. libretexts.org Fragmentation of nitrile-containing compounds can also occur. nih.gov Electrospray ionization (ESI) is a softer technique that would typically show adducts such as the protonated molecule [M+H]⁺ (m/z 152.0506) or the sodium adduct [M+Na]⁺ (m/z 174.0326). uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Ionization Method |

| [M]⁺ | [C₈H₆FNO]⁺ | 151.0433 | EI, ESI |

| [M+H]⁺ | [C₈H₇FNO]⁺ | 152.0506 | ESI |

| [M+Na]⁺ | [C₈H₆FNNaO]⁺ | 174.0326 | ESI |

| [M-CH₃]⁺ | [C₇H₃FNO]⁺ | 136.0199 | EI |

| [M-CH₃-CO]⁺ | [C₆H₃FN]⁺ | 108.0250 | EI |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds and for monitoring the progress of a chemical reaction. basicmedicalkey.com For an aromatic compound like this compound, a reverse-phase HPLC method is most suitable. vscht.cz This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. sielc.com By analyzing samples over time, HPLC can be used to track the consumption of reactants and the formation of the product.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile starting materials, solvents, or byproducts in a sample of this compound. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. nih.gov A Flame Ionization Detector (FID) provides general sensitivity for organic compounds, while a Mass Spectrometer (GC-MS) offers definitive identification of the separated components. dss.go.thchromatographyonline.com

Table 5: Typical GC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Injector Temperature | 250 °C (Split/Splitless mode) |

| Oven Program | Start at 50-100 °C, ramp at 10-20 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that to date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature.

In the absence of direct experimental data for this compound, insights into its likely solid-state structure can be inferred by examining the crystal structures of closely related molecules, such as other fluorinated and methoxy-substituted benzonitriles. The interplay of the nitrile, fluoro, and methoxy functional groups is expected to govern the crystal packing through a combination of dipole-dipole interactions, weak hydrogen bonds, and potential π-π stacking interactions.

The crystal structure of 4-(3-methoxyphenoxy)phthalonitrile, for example, demonstrates stabilization through π–π interactions between the aromatic rings of neighboring molecules. nih.gov In fluorinated stilbenes, various intermolecular interactions including C–F···H, C–F···F, and CN···Br contacts have been observed to direct the formation of specific solid-state synthons. rsc.org These examples suggest that the crystal structure of this compound would likely feature a complex network of such weak interactions, leading to a densely packed and stable crystalline lattice.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the gas-phase geometry and conformational preferences of the this compound molecule. Such computational studies on related molecules, like o-, m-, and p-methoxybenzonitrile, have been used to model their structures and vibrational spectra. While these theoretical models provide valuable information, they cannot definitively predict the crystal packing, which is influenced by the subtle balance of intermolecular forces in the solid state.

Should experimental data become available, it would be anticipated to be presented in a standard crystallographic information file (CIF), containing details such as those listed in the hypothetical data table below.

Hypothetical Crystallographic Data Table for this compound

Note: The following table is a representation of the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as no experimental data is currently available.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₆FNO |

| Formula Weight | 151.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Radiation (λ [Å]) | Mo Kα (0.71073) |

| 2θ range for data (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indexes [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indexes (all data) | R₁ = Value, wR₂ = Value |

This table would provide a quantitative description of the unit cell and the quality of the structural refinement. The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry, providing a deeper understanding of the influence of simultaneous fluorine and methoxy substitution on the solid-state architecture of benzonitrile (B105546) derivatives.

Environmental Fate and Green Chemistry Considerations for 3 Fluoro 5 Methoxybenzonitrile

Environmental Persistence and Degradation Pathways

Detailed studies on the environmental persistence and specific degradation pathways of 3-Fluoro-5-methoxybenzonitrile are not extensively documented in publicly available literature. However, by examining the chemical structure, which includes a fluorinated aromatic ring, a methoxy (B1213986) group, and a nitrile group, inferences can be drawn from research on related compounds.

Persistence: The presence of the carbon-fluorine bond in this compound suggests a significant degree of environmental persistence. The C-F bond is the strongest single bond in organic chemistry, making compounds containing it resistant to both biotic and abiotic degradation. nih.govresearchgate.net Fluoroaromatic compounds are known for their stability and can persist in the environment for extended periods. nih.gov

Degradation Pathways: Biodegradation of fluorinated aromatic compounds is challenging for microorganisms due to the high stability of the C-F bond. researchgate.net When degradation does occur, it often involves enzymatic action to cleave this bond, a process that is considered a significant bottleneck in the mineralization of these compounds. researchgate.net

For the benzonitrile (B105546) moiety, microorganisms have been shown to degrade it through different pathways. One common pathway involves the hydration of the nitrile group to an amide by the enzyme nitrile hydratase, followed by hydrolysis to a carboxylic acid and ammonia by an amidase. An alternative pathway involves the direct hydrolysis of the nitrile to a carboxylic acid and ammonia by the enzyme nitrilase.

The methoxy group on the aromatic ring can also be a site for microbial attack. Anaerobic microorganisms are capable of metabolizing methoxylated aromatic compounds, often initiating the degradation process through O-demethylation. edgccjournal.orgasm.org Aerobic degradation of methoxylated aromatics can also proceed via O-demethylation to form hydroxylated intermediates, which can then undergo ring cleavage. frontiersin.org

Based on this, potential, though not experimentally confirmed, degradation pathways for this compound could involve:

Initial attack on the nitrile group: Hydrolysis to 3-fluoro-5-methoxybenzamide and subsequently to 3-fluoro-5-methoxybenzoic acid.

O-demethylation: Conversion to 3-fluoro-5-hydroxybenzonitrile (B1321932).

Dehalogenation: Cleavage of the carbon-fluorine bond, which is generally a difficult step. researchgate.net

Bioaccumulation Potential

However, the presence of the polar nitrile and methoxy groups may moderate its lipophilicity. Generally, compounds with high LogKow values (typically >3) are considered to have a higher potential for bioaccumulation. Without experimental data, the bioaccumulation potential of this compound remains speculative. Studies on other fluorinated aromatic compounds have shown varying degrees of bioaccumulation depending on the specific structure and the organism. nih.gov

Green Chemistry Principles in this compound Research

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.govmsu.edu While specific research detailing the application of green chemistry to the synthesis of this compound is not prevalent in the reviewed literature, the principles can be applied to its research and potential production.

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. nih.govmsu.edurjpn.orgresearchgate.net The application of these principles to the synthesis of a compound like this compound would focus on several key areas:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Use of Less Hazardous Chemical Syntheses: Employing and generating substances with little or no toxicity to human health and the environment. nih.gov

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs) and other hazardous solvents. jddhs.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. jddhs.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. jddhs.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov

Design for Degradation: Designing the molecule to break down into innocuous products at the end of its use, which is a challenge for persistent fluoroaromatics. jddhs.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application in this compound Synthesis |

|---|---|

| Prevention | Develop synthetic pathways with high yields and selectivity to minimize waste generation. nih.gov |

| Atom Economy | Utilize reactions like addition and cycloaddition that incorporate most of the starting material atoms into the product. nih.gov |

| Less Hazardous Synthesis | Replace hazardous reagents, such as traditional cyanating agents, with safer alternatives. |

| Safer Solvents | Employ greener solvents like water, supercritical fluids, or ionic liquids in place of chlorinated or other toxic organic solvents. jddhs.com |

| Energy Efficiency | Explore microwave-assisted or flow chemistry to reduce reaction times and energy consumption. jddhs.com |

| Renewable Feedstocks | Investigate the use of bio-based starting materials for the synthesis of the benzonitrile core. jddhs.com |

| Catalysis | Employ efficient and recyclable catalysts to avoid the use of stoichiometric reagents and simplify purification. nih.gov |

| Design for Degradation | This is a challenging principle for this compound due to the stable C-F bond. Research could focus on incorporating features that facilitate future degradation without compromising function. jddhs.com |

The development and application of these green chemistry principles in the context of this compound would not only reduce the environmental footprint of its production but also align with the broader goals of sustainable chemistry.

Patent Landscape and Commercial Research Trends for 3 Fluoro 5 Methoxybenzonitrile

Analysis of Patented Synthetic Routes and Applications

A review of the patent landscape reveals that 3-Fluoro-5-methoxybenzonitrile is a sought-after precursor in the pharmaceutical industry. Its utility is highlighted in the synthesis of complex therapeutic agents.